Methyl 2-[1-[(1-methylpyrrol-3-yl)methyl]piperidin-3-yl]-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 2-[1-[(1-methylpyrrol-3-yl)methyl]piperidin-3-yl]-1,3-thiazole-5-carboxylate is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a piperidine ring, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[1-[(1-methylpyrrol-3-yl)methyl]piperidin-3-yl]-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formation of the Piperidine Ring: The piperidine ring can be formed via the hydrogenation of pyridine derivatives.
Thiazole Ring Formation: The thiazole ring is often synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The final step involves coupling the synthesized rings through various organic reactions such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-[(1-methylpyrrol-3-yl)methyl]piperidin-3-yl]-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Methyl 2-[1-[(1-methylpyrrol-3-yl)methyl]piperidin-3-yl]-1,3-thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-[1-[(1-methylpyrrol-3-yl)methyl]piperidin-3-yl]-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazole ring, in particular, is known for its ability to interact with metal ions and participate in coordination chemistry, which can influence the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-1-methylpyrrole: Similar in structure due to the presence of the pyrrole ring.
Methyl 2-pyrrolyl ketone: Shares the pyrrole ring and similar functional groups.
1-(1-methylpyrrol-2-yl)ethanone: Another compound with a pyrrole ring and similar substituents.
Uniqueness
Methyl 2-[1-[(1-methylpyrrol-3-yl)methyl]piperidin-3-yl]-1,3-thiazole-5-carboxylate is unique due to its combination of three distinct rings (pyrrole, piperidine, and thiazole) and the specific arrangement of functional groups. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.
Properties
IUPAC Name |
methyl 2-[1-[(1-methylpyrrol-3-yl)methyl]piperidin-3-yl]-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-18-7-5-12(9-18)10-19-6-3-4-13(11-19)15-17-8-14(22-15)16(20)21-2/h5,7-9,13H,3-4,6,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQTXBLOXDWZOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1)CN2CCCC(C2)C3=NC=C(S3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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